Isoamyl salicylate chemical properties and structure.
Isoamyl salicylate chemical properties and structure.
An In-depth Technical Guide to the Chemical Properties and Structure of Isoamyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl salicylate, a benzoate ester with the chemical formula C12H16O3, is a significant compound in the fragrance, flavor, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.
Chemical Structure
Isoamyl salicylate is systematically named 3-methylbutyl 2-hydroxybenzoate. It is an ester formed from the reaction of salicylic acid and isoamyl alcohol. The structure consists of a benzene ring substituted with a hydroxyl group and an ester group. The ester portion is derived from isoamyl alcohol, which is a branched-chain pentyl alcohol. The IUPAC name clarifies the connectivity of the atoms, indicating a 3-methylbutyl group attached to the carboxylate of a 2-hydroxybenzoate moiety.
Below is a two-dimensional representation of the chemical structure of isoamyl salicylate.
Chemical and Physical Properties
Isoamyl salicylate is a colorless to pale yellow liquid with a characteristic floral and sweet aroma.[1][2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [3] |
| CAS Number | 87-20-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.05 g/mL at 25 °C | |
| Boiling Point | 277-278 °C | [4] |
| Refractive Index | n20/D 1.507 | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | |
| InChI | InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | [1][5] |
| InChIKey | PMGCQNGBLMMXEW-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(C)CCOC(=O)C1=CC=CC=C1O | [6] |
Experimental Protocols
Synthesis via Fischer Esterification
Isoamyl salicylate is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid as a catalyst.[7]
Materials and Reagents:
-
Salicylic acid
-
Isoamyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Sodium carbonate solution (for neutralization)
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol.[7] While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux at a temperature of approximately 90-110 °C for 5-6 hours.[7]
-
Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.[7] Wash the organic layer with a sodium carbonate solution until the pH of the aqueous layer is between 8.0 and 9.0 to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.[7] Subsequently, wash the organic layer with distilled water until it is neutral.[7]
-
Drying and Distillation: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude isoamyl salicylate is then purified by vacuum distillation.[7] Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.[7]
The following diagram illustrates the general workflow for the synthesis of isoamyl salicylate.
Analytical Methods
GC-MS is a powerful technique for the identification and quantification of isoamyl salicylate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 5975 MSD).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Typical GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Spectrum Fragmentation: The mass spectrum of isoamyl salicylate is characterized by a molecular ion peak (M+) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamyloxy group), 120 (salicyloyl cation), and 92.[6]
HPLC can be used for the analysis and purification of isoamyl salicylate. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 304 nm.
-
Injection Volume: 10 µL.
This method allows for the separation of isoamyl salicylate from its starting materials and potential byproducts.[8]
Spectroscopic Data
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the salicylate ring and the aliphatic protons of the isoamyl group.
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isoamyl chain.
Infrared (IR) Spectroscopy: The IR spectrum of isoamyl salicylate exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).[5]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and key experimental protocols related to isoamyl salicylate. The tabulated data, structural diagrams, and procedural outlines offer a valuable resource for researchers and professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted for various laboratory and industrial applications.
References
- 1. Sciencemadness Discussion Board - (iso-)amyl salicylate - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Isoamyl salicylate | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. CN102249926A - Preparation method of isoamyl salicylate - Google Patents [patents.google.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Isoamyl salicylate [webbook.nist.gov]
